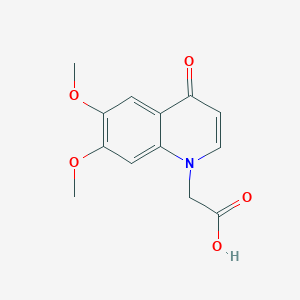
2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(6,7-Dimetoxi-4-oxoquinolin-1(4H)-il)acético es un derivado de la quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de nuevos agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(6,7-Dimetoxi-4-oxoquinolin-1(4H)-il)acético generalmente implica los siguientes pasos:
Formación del núcleo de quinolina: Esto se puede lograr mediante diversos métodos como la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de un agente oxidante.
Metoxilación: La introducción de grupos metoxi en las posiciones 6 y 7 se puede realizar utilizando metanol y un catalizador adecuado.
Oxidación: El núcleo de quinolina se oxida luego para introducir el grupo ceto en la posición 4.
Sustitución de ácido acético: Finalmente, la porción de ácido acético se introduce a través de una reacción de sustitución.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ceto, convirtiéndolo en un grupo hidroxilo.
Sustitución: La porción de ácido acético se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Productos principales
Oxidación: Los productos pueden incluir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno.
Reducción: Los productos pueden incluir derivados alcohólicos del compuesto original.
Sustitución: Se puede producir una amplia gama de derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(6,7-Dimetoxi-4-oxoquinolin-1(4H)-il)acético dependería de su actividad biológica específica. En general, los derivados de quinolina pueden interactuar con varios objetivos moleculares, incluidas enzimas y receptores, para ejercer sus efectos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor y la interferencia con la replicación del ADN.
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: El compuesto principal, conocido por su actividad antimalárica.
Cloroquina: Un fármaco antimalárico conocido.
Quinacrina: Otro agente antimalárico con usos adicionales en el tratamiento de enfermedades autoinmunes.
Singularidad
El ácido 2-(6,7-Dimetoxi-4-oxoquinolin-1(4H)-il)acético es único debido al patrón de sustitución específico en el núcleo de quinolina, que puede conferir actividades biológicas y propiedades químicas distintas en comparación con otros derivados de quinolina.
Propiedades
Fórmula molecular |
C13H13NO5 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxy-4-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C13H13NO5/c1-18-11-5-8-9(6-12(11)19-2)14(7-13(16)17)4-3-10(8)15/h3-6H,7H2,1-2H3,(H,16,17) |
Clave InChI |
ZHILDGIAADMYSR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C=CN2CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


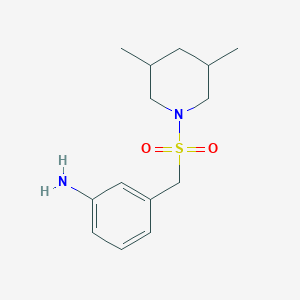
![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)




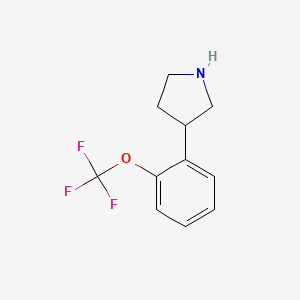
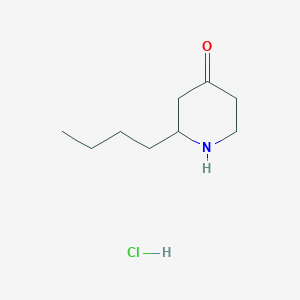
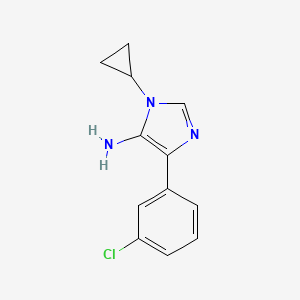

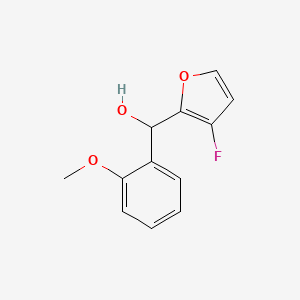

![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)
